- Chemo- and enantioselective hydrolysis of nitriles and acid amides, respectively, with resting cells of Rhodococcus sp. C3II and Rhodococcus erythropolis MP50Journal of Biotechnology, 1998, 60(3), 165-174,
Cas no 90-27-7 (2-Phenylbutyric acid)
2-Phenylbutyric acid structure
2-Phenylbutyric acid Properties
Names and Identifiers
-
- 2-Phenylbutanoic acid
- 2-Phenylbutyric acidAV23224
- (+/-)-2-Phenylbutyric acid
- (+/-)-alpha-Ethylphenylacetic acid
- 2-Phenyl-butyric acid
- 2-phenyl-butyricaci
- alpha-Phenylbutyric acid
- alpha-Toluic acid, alpha-ethyl-
- Butyric acid, 2-phenyl-
- RARECHEM AL BO 0093
- A-ETHYLPHENYLACETIC ACID
- ALPHA-ETHYLPHENYLACETIC ACID
- ALPHA-PHENYL-N-BUTYRIC ACID
- 2-PHENYL-N-BUTYRIC ACID
- 2-ETHYL-2-PHENYLACETIC ACID
- AURORA KA-7220
- 2-Phenylbutyric acid
- (±)-2-Phenylbutyric acid
- Benzeneaceticacid, a-ethyl-
- Benzeneacetic acid, .alpha.-ethyl-
- alpha-Phenyl butyric acid
- Benzeneacetic acid, alpha-ethyl-
- 2-Phenylburyric acid
- .alpha.-Phenylbutyric acid
- alpha-Ethyl-alpha-toluic acid
- NSC1860
- OFJWFSNDPCAWDK-UHFFFAOYSA-N
- .alpha.-T
- (2RS)-2-Phenylbutanoic Acid
- AI3-11228
- DTXSID90861682
- a-Ethyl-a-toluate
- UNII-S7S079H2C2
- (.+/-.)-2-Phenylbutanoic acid
- SpecPlus_000897
- (+/-)-2-PHENYLBUTANOIC ACID
- PRIMIDONE IMPURITY E [EP IMPURITY]
- AKOS016040111
- a-Ethyl-a-toluic acid
- KBioSS_002153
- BS-3887
- FT-0613342
- DivK1c_006993
- 2-09-00-00356 (Beilstein Handbook Reference)
- 2-Phenylbutyric acid, 98%
- Spectrum3_001664
- CHEMBL1616045
- FT-0605258
- STL163589
- Spectrum2_000510
- (+)2-phenylbutyric acid
- KBioGR_001212
- FT-0605052
- phenyl butanoic acid
- alpha-Phenylbutyrate
- HY-W017194
- AC-10409
- a-Ethylbenzeneacetic acid
- Q27159231
- EN300-20606
- AMY40956
- NSC-1860
- a-Ethylphenylacetate
- (+/-)-2-Phenylbutyric acid, Vetec(TM) reagent grade, 98%
- MFCD00002667
- Spectrum4_000626
- P0164
- BBL012274
- .alpha.-Phenyl-n-butyric acid
- (.+/-.)-2-Phenylbutyric acid
- J-520787
- KBio2_002153
- BRN 0509876
- alpha-Ethyl-alpha-toluate
- Spectrum5_001396
- ?-Ethylphenylacetic acid; (+/-)-2-Phenylbutyric acid; (RS)-2-Phenylbutanoic acid; 2-Ethyl-2-phenylacetic Acid
- a-Ethylbenzeneacetate
- .alpha.-Toluic acid, .alpha.-ethyl-
- .alpha.-Ethylphenylacetic acid
- WLN: QVY2&R
- A843486
- A-PHENYLBUTYRIC ACID
- EINECS 201-982-5
- alpha-Ethylbenzeneacetate
- a-Phenylbutyrate
- InChI=1/C10H12O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12
- F2191-0104
- alpha-Ethylbenzeneacetic acid
- bmse000617
- (2RS)-2-Phenylbutanoic Acid; Primidone Imp. E (EP); Primidone Impurity E
- 2-Phenylbutanoicacid
- 2-phenylsmorsyre
- Primidone Impurity E
- AKOS000120324
- KBio2_004721
- SY036812
- Cambridge id 5132265
- 2-phenylbutanoate
- (RS)-2-Phenylbutanoic acid
- SCHEMBL1715
- (RS)-2-Phenylbutanoate
- CHEBI:86545
- KBio2_007289
- S7S079H2C2
- W-100334
- s6086
- (4-CARBOXYPHENYL)ACETONE
- SPBio_000439
- SB44765
- Z104479150
- Spectrum_001673
- CS-W017910
- PD065554
- 90-27-7
- 2-Phenylbutyrate
- LS-48147
- NSC 1860
- KBio1_001937
- KBio3_002667
- E78161
- .alpha.-Phenyl butyric acid
- BSPBio_003447
- alpha-Ethylphenylacetate
- Butyric acid, 2-phenyl- (8CI)
- α-Ethylbenzeneacetic acid (ACI)
- (±)-2-Phenylbutanoic acid
- (±)-α-Ethylphenylacetic acid
- (±)-α-Phenylbutyric acid
- α-Ethyl-α-toluic acid
- α-Ethylphenylacetic acid
- α-Phenylbutyric acid
- NS00041253
- Primidone Imp. E (EP): (2RS)-2-Phenylbutanoic Acid
- ALBB-023513
- DB-070362
- DB-079726
- +Expand
-
- MFCD00002667
- OFJWFSNDPCAWDK-UHFFFAOYSA-N
- 1S/C10H12O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)
- O=C(C(CC)C1C=CC=CC=1)O
- 0509876
Computed Properties
- 164.08373
- 1
- 2
- 3
- 164.08373
- 12
- 148
- 0
- 0
- 1
- 0
- 0
- 1
- 2.3
- nothing
- 0
- 37.3
Experimental Properties
- 2.26480
- 37.30000
- 1.515
- Insoluble
- 272°C(lit.)
- 42.0 to 45.0 deg-C
- 0.0±0.6 mmHg at 25°C
- Fahrenheit: 235.4 ° f
Celsius: 113 ° c - White flake crystals. It smells fragrant.
- Soluble in ethanol, acetone, ether, benzene, insoluble in water.
- 0,62 g/cm3
2-Phenylbutyric acid Price
2-Phenylbutyric acid Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Solvents: Water ; 42 h, pH 7.4, 30 °C
Reference
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 4 h, rt
1.2 1.25 h, rt; overnight, rt
1.2 1.25 h, rt; overnight, rt
Reference
- Synthesis of chiral disulfides: potential reagents for enantioselective sulfurizationJournal of Sulfur Chemistry, 2011, 32(3), 199-212,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: 9-Borabicyclo[3.3.1]nonane Solvents: 1,2-Dimethoxyethane ; 24 h, rt → 70 °C
1.2 Reagents: Cesium fluoride ; 20 °C; 24 h, 120 °C
1.2 Reagents: Cesium fluoride ; 20 °C; 24 h, 120 °C
Reference
- Caesium fluoride-mediated hydrocarboxylation of alkenes and allenes: scope and mechanistic insightsChemical Science, 2019, 10(43), 10072-10078,
Synthetic Circuit 5
Synthetic Circuit 6
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Ethylbenzene , Toluene , Tetrahydrofuran ; rt; 1 h, rt
1.2 rt; overnight, rt
1.2 rt; overnight, rt
Reference
- Synthesis of 3,3- and 4,4-alkyl-phenyl-substituted pyrrolidin-2-one derivativesPolish Journal of Chemistry, 2009, 83(9), 1629-1636,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid , Lithium chloride , Water Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Methyl ethyl ketone
1.2 -
1.2 -
Reference
- Carbonylation of Vinyl Aromatics: Convenient Regioselective Synthesis of 2-Arylpropanoic AcidsOrganic Letters, 1999, 1(3), 459-461,
Synthetic Circuit 9
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: 9-BBN dimer Solvents: 2-Methyltetrahydrofuran ; 24 h, rt → 70 °C
1.2 Catalysts: Sodium tert-butoxide , Cuprous iodide , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: 2-Methyltetrahydrofuran ; 30 min, 20 °C
1.3 Reagents: Cesium fluoride ; 24 h, 120 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; basified
1.5 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Catalysts: Sodium tert-butoxide , Cuprous iodide , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: 2-Methyltetrahydrofuran ; 30 min, 20 °C
1.3 Reagents: Cesium fluoride ; 24 h, 120 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; basified
1.5 Reagents: Hydrochloric acid Solvents: Water ; acidified
Reference
- Exploration of New Biomass-Derived Solvents: Application to Carboxylation ReactionsChemSusChem, 2020, 13(8), 2080-2088,
Synthetic Circuit 11
Synthetic Circuit 12
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 30 min, 10 - 20 °C; 2 - 3 h, 20 °C
1.2 Solvents: Dimethylformamide ; 30 min, < 15 °C; 5 - 8 h, < 5 °C
1.3 Reagents: tert-Butyl methyl ether , Water
1.4 Reagents: Potassium hydroxide Solvents: (±)-Propylene glycol ; 1 h, < 10 °C; 10 °C → 140 °C; 9 h, 130 - 140 °C
1.5 Reagents: tert-Butyl methyl ether , Water
1.2 Solvents: Dimethylformamide ; 30 min, < 15 °C; 5 - 8 h, < 5 °C
1.3 Reagents: tert-Butyl methyl ether , Water
1.4 Reagents: Potassium hydroxide Solvents: (±)-Propylene glycol ; 1 h, < 10 °C; 10 °C → 140 °C; 9 h, 130 - 140 °C
1.5 Reagents: tert-Butyl methyl ether , Water
Reference
- Synthesis, in silico docking and ADMET studies of arylacetic acid derivatives as prostaglandin endoperoxide H synthase-2 inhibitorsAsian Journal of Pharmaceutical and Clinical Research, 2017, 10(4), 68-72,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide , Magnesium bromide Solvents: Dimethylformamide ; 3.5 h
Reference
- Suppressing carboxylate nucleophilicity with inorganic salts enables selective electrocarboxylation without sacrificial anodesChemical Science, 2021, 12(37), 12365-12376,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: tert-Butanol
Reference
- Preparation of 2-arylpropanoic acids from aryl-β-diketonesChemistry Express, 1992, 7(1), 37-9,
Synthetic Circuit 16
Reaction Conditions
1.1 Catalysts: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Dimethylformamide ; 5 min, rt
1.2 Catalysts: Triisopropylsilanethiol ; rt → 0 °C; 24 h, 0 °C
1.2 Catalysts: Triisopropylsilanethiol ; rt → 0 °C; 24 h, 0 °C
Reference
- Photocarboxylation of Benzylic C-H BondsJournal of the American Chemical Society, 2019, 141(29), 11393-11397,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Cyclohexane
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Zinc bromide Solvents: 1,4-Dioxane
1.5 Reagents: Hydrochloric acid Solvents: Water
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Zinc bromide Solvents: 1,4-Dioxane
1.5 Reagents: Hydrochloric acid Solvents: Water
Reference
- Efficient transformation of aldehydes and ketones into one-carbon homologated carboxylic acidsSynthesis, 1996, (12), 1425-1427,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Cesium carbonate , Cesium fluoride Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Dimethylformamide ; 24 h, 1 atm, 80 °C; 80 °C → 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 25 °C
Reference
- Ruthenium-catalyzed umpolung carboxylation of hydrazones with CO2Chemical Science, 2018, 9(21), 4873-4878,
2-Phenylbutyric acid Raw materials
- 3-phenylhexane-2,4-dione
- 1H-Benzotriazole, 1-[methoxy(trimethylsilyl)methyl]-
- (1-Bromopropyl)benzene
- 1-Propanone, 1-phenyl-, hydrazone
- phenobarbital
- β-Methylstyrene (Mixture of Cis-Trans isomers)
- 2-Phenylbutyronitrile
- trans-b-Methylstyrene (Stabilized with 3,5-di-tert-butylcatechol)
- a-Phenyl-a-ethylacetamide
2-Phenylbutyric acid Preparation Products
2-Phenylbutyric acid Suppliers
HU BEI YONG KUO Technology Co., Ltd.
Audited Supplier
(CAS:90-27-7)
SUN YAO
18064098002
1248580055@qq.com
Artis.bioche
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(CAS:90-27-7)
QIAN JING LI ( WEI XIN TONG HAO )
18108108965
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SHAN DONG FENG YUAN HUA GONG Co., Ltd.
Audited Supplier
(CAS:90-27-7)
LI JING LI
13310669559
13310669559@163.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:90-27-7)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:90-27-7)
A LA DING
anhua.mao@aladdin-e.com
2-Phenylbutyric acid Related Literature
-
1. Stereochemical studies on aromatic α-alkyl-α-amino-acids. Part III. Absolute configuration of 2-amino-2-phenylbutyric acidJuan A. Garbarino,Jorge Sierra,Ricardo Tapia J. Chem. Soc. Perkin Trans. 1 1973 1866
-
Hongjing Dou,Guojun Liu,John Dupont,Liangzhi Hong Soft Matter 2010 6 4214
-
Alex John,Levi T. Hogan,Marc A. Hillmyer,William B. Tolman Chem. Commun. 2015 51 2731
-
Yasutaka Tanaka,Yoshinobu Murakami,Riemi Kiko Chem. Commun. 2003 160
-
Carlos Marquez,Matthieu Corbet,Simon Smolders,Philippe Marion,Dirk De Vos Chem. Commun. 2019 55 12984
-
Kazuaki Ishihara,Yanhui Lu Chem. Sci. 2016 7 1276
-
He-Rui Wen,Xin-Rong Xie,Sui-Jun Liu,Jun Bao,Feng-Feng Wang,Cai-Ming Liu,Jin-Sheng Liao RSC Adv. 2015 5 98097
-
Ornella E. Y. Kilinkissa,Krishna K. Govender,Nikoletta B. Báthori CrystEngComm 2020 22 2766
-
Paul Watts,Charlotte Wiles,Stephen J. Haswell,Esteban Pombo-Villar Lab Chip 2002 2 141
-
Fuli Zhou,Carole Body,Koen Robeyns,Tom Leyssens,Oleksii Shemchuk CrystEngComm 2023 25 3060
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:90-27-7)2-Phenylbutyric acid
99%
500g
153.0